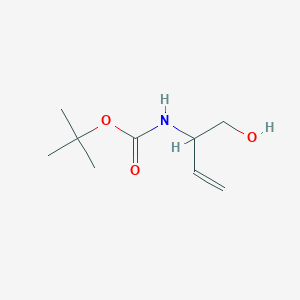

2-(Boc-amino)-3-buten-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Boc-amino)-3-buten-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a butenol structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-3-buten-1-ol typically involves the protection of the amino group with a Boc group. One common method is to react the amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly, yielding the Boc-protected amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Boc-amino)-3-buten-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The double bond in the butenol structure can be reduced to a single bond using hydrogenation with catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Hydrogen gas, palladium on carbon

Substitution: Thionyl chloride, triethylamine

Major Products Formed

Oxidation: 2-(Boc-amino)-3-butenal

Reduction: 2-(Boc-amino)-butanol

Substitution: 2-(Boc-amino)-3-chlorobutene

Wissenschaftliche Forschungsanwendungen

2-(Boc-amino)-3-buten-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: Employed in the preparation of biologically active compounds and as a building block for drug development.

Medicine: Utilized in the synthesis of pharmaceuticals, especially in the development of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes

Wirkmechanismus

The mechanism of action of 2-(Boc-amino)-3-buten-1-ol primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis processes where selective protection and deprotection are crucial .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Boc-amino)ethanol: Similar structure but with an ethanol backbone instead of butenol.

2-(Boc-amino)propane-1-ol: Similar structure but with a propane backbone.

2-(Boc-amino)-3-butenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group

Uniqueness

2-(Boc-amino)-3-buten-1-ol is unique due to its butenol backbone, which provides additional reactivity compared to its ethanol and propane counterparts. The presence of the double bond in the butenol structure allows for further functionalization and modification, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-(Boc-amino)-3-buten-1-ol, with the CAS number 169324-82-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protected amine and a butenol moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Structure and Composition

The molecular formula of this compound is C7H13NO2. The compound's structure can be represented as follows:

Reactivity

This compound is known for its reactivity with various nucleophiles and electrophiles, which can be exploited in synthetic organic chemistry. Its ability to participate in reactions such as nucleophilic substitutions makes it a valuable intermediate in the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the Boc group enhances the stability of the amine, allowing for selective interactions that may modulate enzyme activities or receptor functions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells .

- Cell Viability Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent. The compound's IC50 values indicate effective concentrations for inducing cell death while maintaining low cytotoxicity towards normal cells .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in PMC reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, with IC50 values ranging from 10 μM to 25 μM depending on the specific line tested .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

- Antimicrobial Activity : Another study assessed the antimicrobial efficacy against E. coli and S. aureus, showing that the compound had minimum inhibitory concentrations (MICs) of 50 μg/mL and 30 μg/mL respectively, indicating potential for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542776 |

Source

|

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169324-82-7 |

Source

|

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.